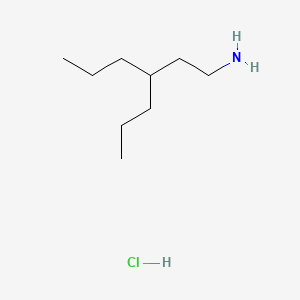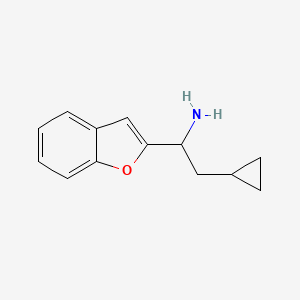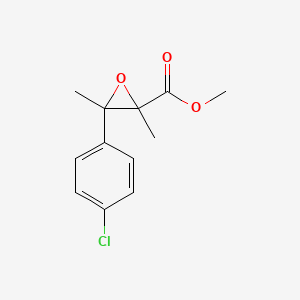![molecular formula C9H6F3NO4 B15301283 2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoroacetyl group attached to an amino group, which is further connected to a benzoic acid moiety. The presence of the trifluoroacetyl group imparts distinct chemical reactivity and stability to the compound.
Preparation Methods
The synthesis of 2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Reaction Mechanism: The trifluoroacetic anhydride reacts with the amino group of 2-hydroxybenzoic acid, leading to the formation of the trifluoroacetylated product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The trifluoroacetyl group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid can be compared with similar compounds such as:
2-Hydroxy-4-nitrobenzoic acid: This compound has a nitro group instead of a trifluoroacetyl group, leading to different reactivity and applications.
4-Hydroxy-2-quinolones: These compounds have a quinolone ring structure and exhibit diverse biological activities.
2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride: This compound features a trifluoromethyl group and a thiol group, offering different chemical properties and uses.
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical reactivity and stability, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H6F3NO4 |
|---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
2-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)8(17)13-4-1-2-5(7(15)16)6(14)3-4/h1-3,14H,(H,13,17)(H,15,16) |
InChI Key |
QDTNWANKHGHJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)

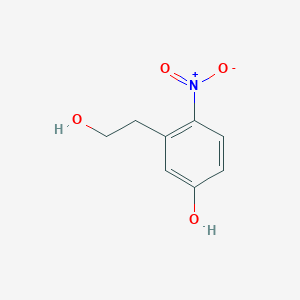
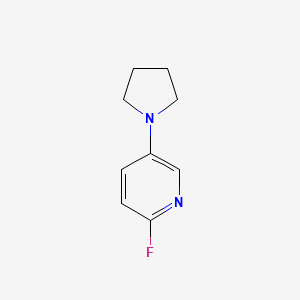
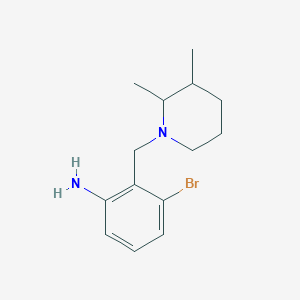
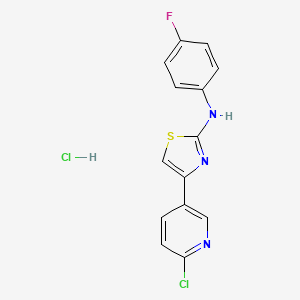

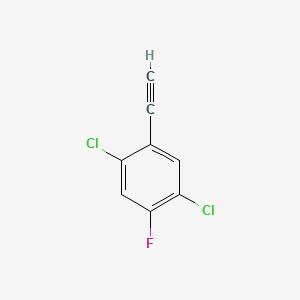
![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
